9-Fluorenesulfonic acid, potassium salt
CAS No.: 13354-14-8
Cat. No.: VC0077900
Molecular Formula: C13H10KO3S
Molecular Weight: 285.378
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13354-14-8 |
---|---|
Molecular Formula | C13H10KO3S |
Molecular Weight | 285.378 |
IUPAC Name | potassium;9H-fluorene-9-sulfonate |
Standard InChI | InChI=1S/C13H10O3S.K/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,(H,14,15,16);/q;+1/p-1 |
Standard InChI Key | RTTJDULAQGTPOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)[O-].[K+] |
Introduction
Physical and Chemical Properties
Structural Characteristics
9-Fluorenesulfonic acid, potassium salt features a planar fluorene skeleton with a sulfonate group at the 9-position. This position is particularly significant in fluorene chemistry due to its enhanced reactivity compared to other positions on the fluorene backbone. The attachment of the sulfonate group at this position, coupled with the potassium counterion, creates a compound with both hydrophobic (fluorene) and hydrophilic (sulfonate) regions.
Identification Parameters
The following table presents key identification parameters for 9-Fluorenesulfonic acid, potassium salt:
Parameter | Value |
---|---|
CAS Number | 14591-03-8 |
Molecular Weight | 298.35 g/mol |
Monoisotopic Mass | 297.9702 g/mol |
Molecular Formula | C₁₃H₉KO₃S |
Appearance | Solid (specific color not detailed in literature) |
Solubility and Physical Characteristics
The presence of the sulfonate group significantly enhances the water solubility of this compound compared to unsubstituted fluorene. The ionic nature of the potassium-sulfonate interaction contributes to its solubility in polar solvents, while the fluorene backbone provides solubility in certain organic solvents, potentially making this compound useful as an interface between aqueous and organic phases.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 9-Fluorenesulfonic acid, potassium salt typically follows a two-step process:
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Sulfonation of Fluorene: This initial step involves the introduction of the sulfonic acid group at the 9-position of the fluorene molecule. This is commonly achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid, which target the relatively reactive 9-position.
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Salt Formation: The resulting 9-Fluorenesulfonic acid is subsequently treated with potassium hydroxide or potassium carbonate to neutralize the acid and form the potassium salt. This neutralization process is essential for stabilizing the compound and modifying its solubility properties.
Applications
Chemical Research Applications
Based on its structure and properties, 9-Fluorenesulfonic acid, potassium salt may serve several roles in chemical research:
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Reagent in Organic Synthesis: The compound may function as a specialized reagent in certain organic transformations, particularly those involving aromatic sulfonation or where a sulfonate group serves as a leaving group.
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Polymerization Processes: There is evidence suggesting that 9-Fluorenesulfonic acid, potassium salt can interact effectively with various monomers and polymers, potentially influencing their physical properties and enhancing conductivity.
Material Science Applications
The unique combination of a planar aromatic system with an ionic sulfonate group makes this compound potentially valuable in various material science applications:
Application Area | Potential Function |
---|---|
Conductive Materials | Modification of electronic properties in polymeric materials |
Ion Exchange Systems | Component in specialized membranes or resins |
Interface Modifiers | Agent for modifying surface properties of materials |
Comparative Analysis
Related Compounds
Several compounds share structural similarities with 9-Fluorenesulfonic acid, potassium salt, as shown in the following table:
Compound Name | CAS Number | Structural Relationship |
---|---|---|
9-Fluorenone-2,7-disulfonic acid dipotassium salt | 13354-16-0 | Contains a carbonyl at 9-position instead of sulfonate; has two sulfonate groups at 2,7-positions |
9-Hydroxyfluorene-2-sulfonic acid | 14591-03-8 | Features hydroxyl group at 9-position and sulfonic acid group at 2-position |
9-Fluorenesulfonic acid | 123-56-8 | Parent acid form without potassium counterion |
Structure-Property Relationships
The position and nature of substituents on the fluorene backbone significantly influence the chemical behavior of fluorene derivatives. In 9-Fluorenesulfonic acid, potassium salt:
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The 9-position substitution affects the electronic distribution across the fluorene system, influencing its reactivity patterns and spectroscopic properties.
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The sulfonate group introduces ionic character, enhancing water solubility while also enabling potential interactions with polar and charged species in various chemical environments.
Research Opportunities
Analytical Applications
The fluorene backbone provides potential for fluorescence properties, which, combined with the sulfonate group's solubilizing effect, might make this compound useful in certain analytical applications, particularly those requiring fluorescent probes in aqueous environments.
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